[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15783468
InChI: InChI=1S/C12H18FN5/c1-10-5-15-17(2)12(10)8-14-6-11-7-16-18(9-11)4-3-13/h5,7,9,14H,3-4,6,8H2,1-2H3
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

CAS No.:

Cat. No.: VC15783468

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine -

Specification

Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine
Standard InChI InChI=1S/C12H18FN5/c1-10-5-15-17(2)12(10)8-14-6-11-7-16-18(9-11)4-3-13/h5,7,9,14H,3-4,6,8H2,1-2H3
Standard InChI Key VMJKQMHAEHJYRZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1)C)CNCC2=CN(N=C2)CCF

Introduction

Structural Characteristics

The molecular architecture of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine (molecular formula: C₁₂H₁₈FN₅, molecular weight: 251.30 g/mol) features two pyrazole rings connected via methylene (–CH₂–) groups. Key structural elements include:

  • A 1,4-dimethylpyrazole moiety at one terminal, contributing steric bulk and electronic modulation.

  • A 2-fluoroethyl-substituted pyrazole at the opposing terminal, introducing polarity and hydrogen-bonding potential.

  • A central methylene-linked amine, enabling conformational flexibility and nucleophilic reactivity.

Comparative analysis with structurally related compounds reveals distinct differences. For example, the analog N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine (C₁₁H₁₆FN₅, 237.28 g/mol ) lacks the fluoroethyl group, reducing its hydrophobicity. Similarly, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine (C₁₂H₂₀ClN₅, 269.77 g/mol ) incorporates a chlorine atom absent in the target compound, altering its electronic profile.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₂H₁₈FN₅251.302-Fluoroethyl, dual methyl
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]...C₁₁H₁₆FN₅237.28 Ethyl, single methyl
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-...C₁₂H₂₀ClN₅269.77 Isopropyl, chlorine

Synthesis and Manufacturing

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine involves multi-step reactions, often beginning with the preparation of substituted pyrazole precursors. A representative pathway includes:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions.

  • Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution using fluoroethyl halides.

  • Methylene Bridge Assembly: Coupling of the two pyrazole units through reductive amination or alkylation.

Critical parameters influencing yield and purity include:

  • Temperature Control: Maintaining reactions at 0–5°C during fluorination to minimize side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amination steps.

  • Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial-scale production may employ continuous flow reactors to optimize efficiency, as demonstrated for analogous fluoropyrazoles.

Chemical Properties and Reactivity

The compound exhibits a reactivity profile characteristic of aryl amines and fluorinated heterocycles:

  • Nucleophilic Amine: Participates in acylation, sulfonation, and Schiff base formation. The central amine’s nucleophilicity is moderately reduced by electron-withdrawing fluorine atoms.

  • Electrophilic Substitution: The pyrazole rings undergo regioselective halogenation at the C-3 and C-5 positions under acidic conditions.

  • Fluorine-Specific Reactions: The 2-fluoroethyl group enables 18{}^{18}F-labeling for radiopharmaceutical applications, though this remains unexplored for the target compound.

Table 2: Key Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in DMSO, low in H₂O
LogP (Partition Coeff.)Estimated 2.1 (indicating lipophilicity)
StabilityStable at RT; degrades above 150°C

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